2-Aminobenzo[d]oxazole-7-carbaldehyde
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Overview
Description
2-Aminobenzo[d]oxazole-7-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2 It is a derivative of benzoxazole, featuring an amino group at the 2-position and an aldehyde group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]oxazole-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the oxidative cyclization of 2-aminobenzoxazoles can be catalyzed by Vitreoscilla hemoglobin incorporating a cobalt porphyrin cofactor, yielding high efficiency and environmentally friendly conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]oxazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound, depending on the specific reaction and conditions employed.
Scientific Research Applications
2-Aminobenzo[d]oxazole-7-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-7-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
2-Aminobenzo[d]oxazole-7-carbaldehyde can be compared with other similar compounds, such as:
2-Aminobenzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Aminobenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the heterocyclic ring.
2-Aminobenzoxazole: Lacks the aldehyde group at the 7-position.
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMSRVNOGBMCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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